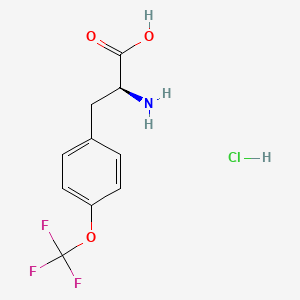

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride

Overview

Description

“(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number 921609-34-9 . It has a molecular weight of 285.65 and its linear formula is C10H11ClF3NO3 . The compound is stored in a dry room at normal temperature and is in solid form .

Molecular Structure Analysis

The IUPAC name of this compound is this compound . The InChI code is 1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 285.65 and its linear formula is C10H11ClF3NO3 .Scientific Research Applications

Synthetic Chemistry and Catalysis

- Asymmetric Synthesis : Studies have focused on the asymmetric synthesis of optically pure compounds using similar structural analogs as intermediates, demonstrating the importance of these compounds in producing enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990). Another research explored novel catalysts for asymmetric transfer hydrogenation, highlighting the role of similar compounds in enhancing the efficiency and selectivity of catalytic reactions (He et al., 2006).

Pharmacology and Drug Development

- Anticancer and Antimicrobial Activities : Certain derivatives of structurally related compounds have shown significant anticancer and antimicrobial activities, underscoring their potential in developing new therapeutic agents (Saad & Moustafa, 2011; Mickevičienė et al., 2015). These findings could guide the development of drugs targeting specific cancer cells or infectious agents.

Materials Science

- Polymer Synthesis and Functionalization : Research into the functionalization of polymers with phenolic compounds similar to the target compound reveals the potential to enhance material properties, such as thermal stability and antimicrobial activity, thus broadening their application spectrum in materials science (Aly & El-Mohdy, 2015).

Environmental Science

- Corrosion Inhibition : Studies have explored the use of phenolic compounds in corrosion inhibition, which could be relevant to the broader family of compounds including (S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid hydrochloride. These compounds demonstrate potential in protecting metals from corrosion, particularly in acidic environments (Bentiss et al., 2009).

Safety and Hazards

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3.ClH/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKYDNOGIWVOQQ-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

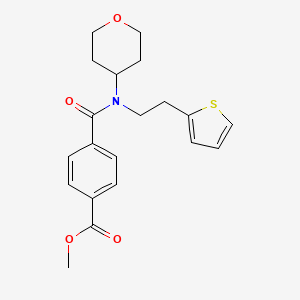

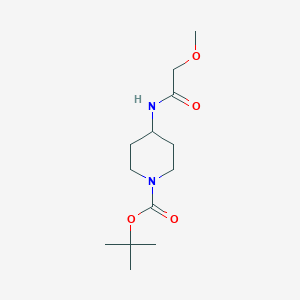

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

![N-(2-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2712488.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2712495.png)

![ethyl 2-(2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2712497.png)

![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2712504.png)